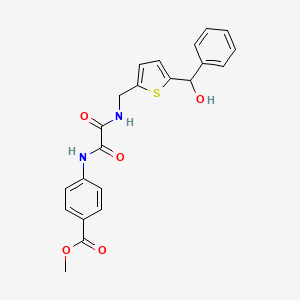

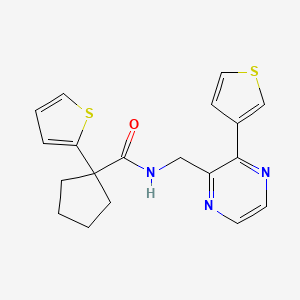

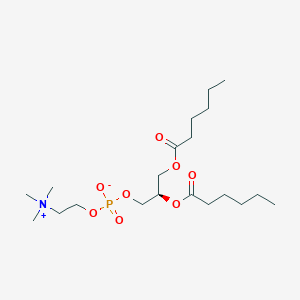

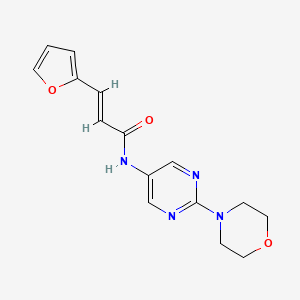

1-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene and pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and applications in drug design. The compound , featuring both thiophene and pyrazine rings attached to a cyclopentanecarboxamide core, likely exhibits unique chemical and physical properties, making it a candidate for further research and application in the synthesis of biologically active molecules.

Synthesis Analysis

Synthesis of thiophene and pyrazine derivatives often involves multistep reactions, including condensation, cyclization, and cross-coupling reactions. For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves Suzuki cross-coupling reactions, starting with the condensation of pyrazin-2-amine with substituted thiophene-carboxylic acids (Gulraiz Ahmad et al., 2021). This method could potentially be adapted for synthesizing the target compound by adjusting the starting materials and reaction conditions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated the potential of compounds related to 1-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide in exhibiting significant antimicrobial properties. For instance, Hafez, Alshammari, and El-Gazzar (2015) synthesized polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, revealing potent antibacterial agents with activity comparable to norfloxacin and compounds showing higher antifungal activity than fluconazole (Hafez, Alshammari, & El-Gazzar, 2015). Similarly, Sowmya et al. (2018) prepared N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides, which showed potential antibacterial and antifungal activities (Sowmya et al., 2018).

Anticancer Properties

Compounds incorporating the thiophene moiety, analogous to 1-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide, have shown promising anticancer activities. Gomha, Edrees, and Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, displaying potent anti-tumor activities against hepatocellular carcinoma cell lines, indicating their potential as anticancer agents (Gomha, Edrees, & Altalbawy, 2016).

Synthesis and Characterization

The chemical synthesis and characterization of compounds related to 1-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide have been extensively studied, highlighting their structural and functional diversity. Prabhuswamy et al. (2016) reported the synthesis and crystal structure determination of a compound with a similar thiophene and pyrazole framework, providing insights into its molecular configuration and stabilization by hydrogen bond interactions (Prabhuswamy et al., 2016). This research contributes to understanding the structural basis for the biological activities observed in these compounds.

Eigenschaften

IUPAC Name |

1-thiophen-2-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c23-18(19(6-1-2-7-19)16-4-3-10-25-16)22-12-15-17(21-9-8-20-15)14-5-11-24-13-14/h3-5,8-11,13H,1-2,6-7,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAABSQKCZEIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline](/img/structure/B2489993.png)

![1-Fluorosulfonyloxy-2-[(2-methoxyanilino)methyl]benzene](/img/structure/B2490008.png)

![8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2490011.png)